

Applications of L-Histidine-¹⁵N in Biomolecular NMR: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-Histidine-15N hydrochloride hydrate*

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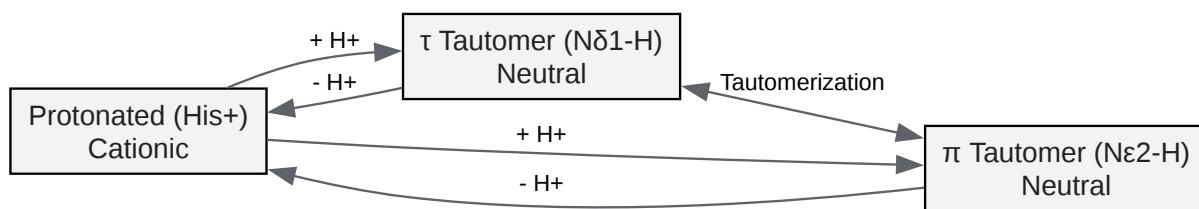
This technical guide provides a comprehensive overview of the applications of L-Histidine-¹⁵N isotope labeling in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the histidine imidazole side chain, with a pKa near physiological pH, make it a crucial residue in protein function, participating in catalysis, ligand binding, and protein-protein interactions. ¹⁵N-labeling of histidine residues provides a powerful and sensitive probe to investigate these roles at atomic resolution. This guide details the experimental protocols, presents quantitative data, and illustrates key concepts and workflows.

Probing Histidine Tautomeric and Protonation States

The imidazole ring of histidine can exist in three states: two neutral tautomers (Nδ1-H, denoted as the τ tautomer, and Nε2-H, the π tautomer) and a positively charged, protonated state. The ¹⁵N chemical shifts of the imidazole nitrogens are exquisitely sensitive to the protonation state, making ¹⁵N NMR the definitive tool for their characterization.[1][2][3]

A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen resonates between 170-180 ppm.[4][5] This large chemical shift difference allows for the unambiguous determination of the protonation state and the dominant tautomer in a given chemical environment.

Below is a diagram illustrating the different states of the histidine imidazole ring and the interconversion pathways.



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Histidine protonation and tautomeric states.

Table 1: Representative ^{15}N Chemical Shifts of Histidine Imidazole Nitrogens

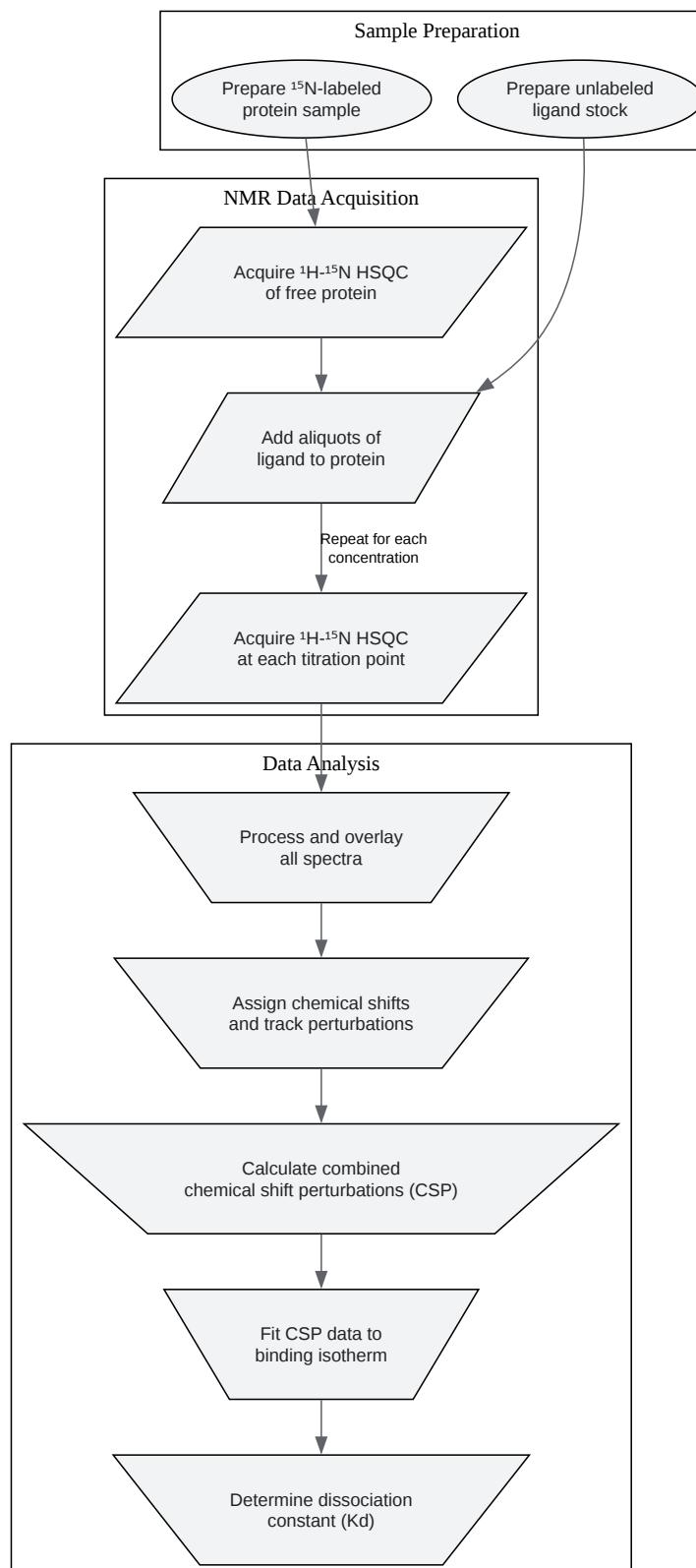
State	$\text{N}\delta 1$ Chemical Shift (ppm)	$\text{N}\varepsilon 2$ Chemical Shift (ppm)
Protonated (His+)	~178	~174
τ Tautomer (Nδ1-H)	~183.5	~266.5
π Tautomer (Nε2-H)	~261.5	~167.5

Note: These are representative values and can vary depending on the local chemical environment.[\[6\]](#)[\[7\]](#)

Investigating Protein-Ligand Interactions through Chemical Shift Perturbation

One of the most powerful applications of ^{15}N -histidine labeling is in the study of protein-ligand interactions.[\[8\]](#)[\[9\]](#) The binding of a ligand to a protein will often perturb the local chemical environment of nearby residues, leading to changes in their NMR chemical shifts. This phenomenon, known as Chemical Shift Perturbation (CSP), can be monitored using ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiments on a ^{15}N -labeled protein.[\[1\]](#) By titrating an unlabeled ligand into a solution of the ^{15}N -labeled protein, one can track the movement of peaks in the HSQC spectrum to identify the binding site and determine the dissociation constant (Kd) of the interaction.[\[10\]](#)[\[11\]](#)

The workflow for a typical ^1H - ^{15}N HSQC titration experiment is depicted below.



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¹H-¹⁵N HSQC titration workflow.

Table 2: Example of Chemical Shift Perturbation Data for Ligand Binding to a ¹⁵N-Histidine Labeled Protein

Histidine Residue	Ligand Concentration (μM)	¹ H Shift (ppm)	¹⁵ N Shift (ppm)	Combined CSP (ppm)
His25	0	8.25	178.1	0.000
50	8.30	178.3	0.057	
100	8.35	178.5	0.114	
200	8.45	178.9	0.228	
His53	0	7.98	177.5	0.000
50	7.99	177.5	0.010	
100	8.00	177.6	0.022	
200	8.01	177.6	0.032	

Note: The combined CSP is often calculated using the formula: $CSP = \sqrt{[(\Delta\delta H)^2 + (\alpha * \Delta\delta N)^2]}$, where α is a weighting factor (typically around 0.14) to account for the different chemical shift ranges of ¹H and ¹⁵N.[9][12]

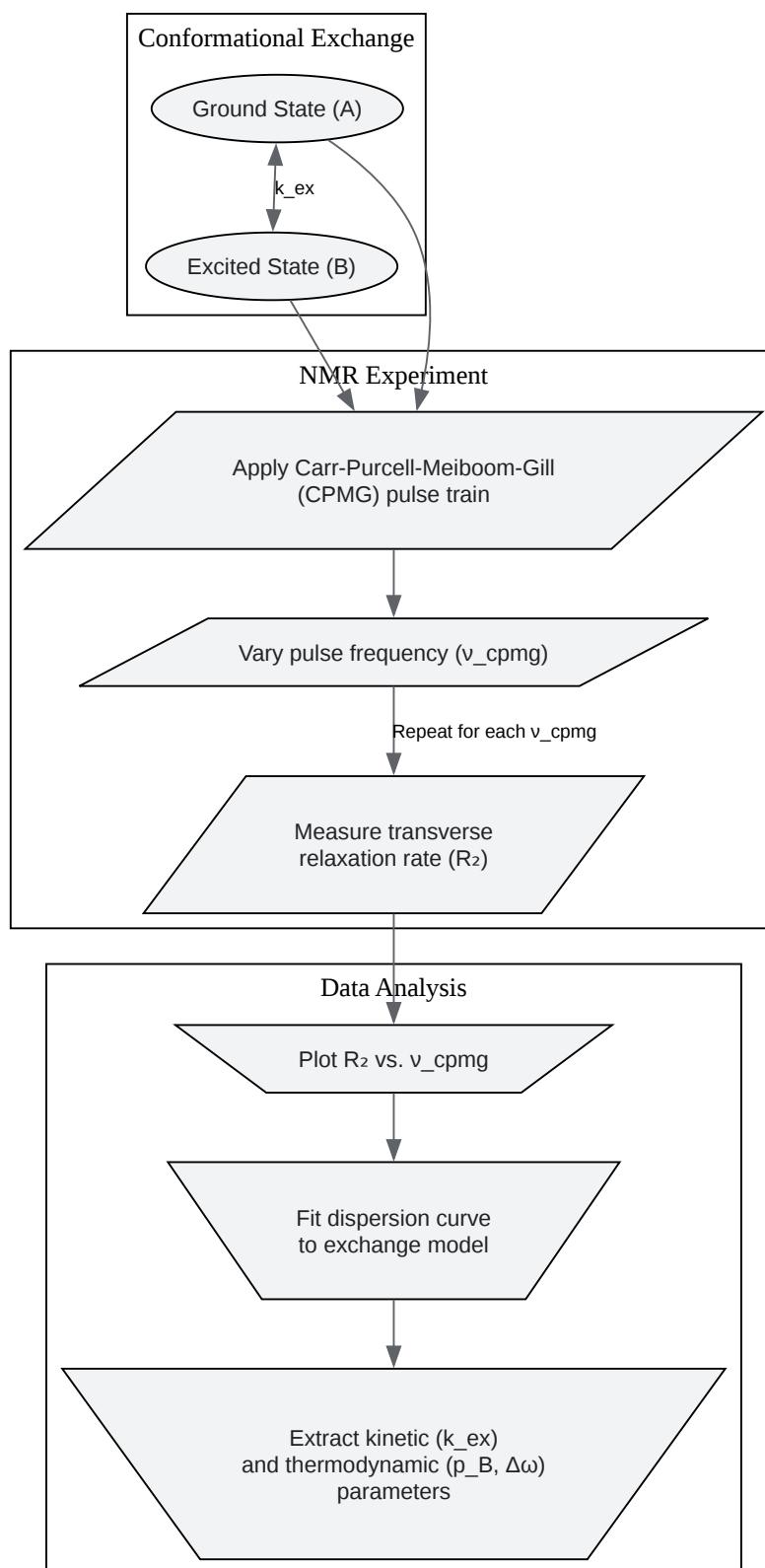
Elucidating Enzyme Kinetics and Mechanisms with ¹⁵N Relaxation Dispersion

NMR relaxation dispersion experiments are powerful tools for studying the kinetics of biological processes that occur on the microsecond to millisecond timescale.[4] For proteins containing histidine in their active sites, ¹⁵N-histidine labeling allows for the investigation of enzyme catalytic cycles, conformational changes, and proton transfer events.[5][13]

By measuring the transverse relaxation rate (R_2) of the ¹⁵N nucleus as a function of a variable radiofrequency field, one can extract kinetic and thermodynamic parameters of the exchange

process between different states of the histidine residue.

The diagram below outlines the general principle of a relaxation dispersion experiment.



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Principle of NMR relaxation dispersion.

Table 3: Hypothetical ^{15}N Relaxation Dispersion Data for a Catalytic Histidine

CPMG Field (Hz)	R_2 (s^{-1}) for His72
50	15.2
100	12.8
200	10.1
400	8.5
800	8.1
1000	8.0

Note: The decrease in R_2 with increasing CPMG field strength is characteristic of an exchange process. Fitting this data can provide the exchange rate (k_{ex}) and the populations of the exchanging states.

Experimental Protocols

^{15}N -Histidine Labeling of Proteins in *E. coli*

Objective: To produce a protein with ^{15}N incorporated specifically at histidine residues for NMR studies.

Materials:

- *E. coli* expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
- Minimal medium (e.g., M9) components.
- ^{15}N -L-Histidine.

- Unlabeled amino acid mix lacking histidine.
- IPTG or other inducing agent.
- Standard cell culture and protein purification equipment.

Protocol:

- Prepare M9 minimal medium containing all necessary salts and a carbon source (e.g., glucose).
- Supplement the medium with a complete mixture of unlabeled amino acids, omitting L-histidine.
- Add ^{15}N -L-Histidine to the medium at a concentration of 50-100 mg/L.[\[14\]](#)
- Inoculate the medium with an overnight culture of the *E. coli* expression strain.
- Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression with the appropriate concentration of the inducing agent (e.g., 1 mM IPTG).
- Continue to grow the cells for the desired time and temperature to allow for protein expression.
- Harvest the cells by centrifugation.
- Purify the ^{15}N -histidine labeled protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag, followed by size-exclusion chromatography).[\[15\]](#)

^1H - ^{15}N HSQC Titration Experiment

Objective: To identify the ligand binding site and determine the binding affinity by monitoring chemical shift perturbations.

Materials:

- Purified ^{15}N -labeled protein (0.1-0.5 mM) in a suitable NMR buffer (e.g., 25 mM phosphate buffer, pH 6.5, with 5-10% D_2O).[\[16\]](#)[\[17\]](#)
- Concentrated stock solution of the unlabeled ligand in the same NMR buffer.
- NMR spectrometer equipped with a cryoprobe.

Protocol:

- **Sample Preparation:** Prepare the ^{15}N -labeled protein sample in an NMR tube. Ensure the sample is stable and free of precipitates.[\[17\]](#)
- **Initial Spectrum:** Record a high-quality ^1H - ^{15}N HSQC spectrum of the free protein. This will serve as the reference spectrum.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Titration:** Add a small aliquot of the concentrated ligand stock solution to the protein sample. Mix thoroughly by gentle inversion.
- **Data Acquisition:** Record a ^1H - ^{15}N HSQC spectrum after each addition of the ligand. It is crucial to allow the sample to equilibrate before each measurement.[\[8\]](#)
- **Repeat:** Continue the titration until the protein is saturated with the ligand, or until no further chemical shift changes are observed.
- **Data Processing:** Process all spectra identically using software such as NMRPipe or TopSpin.[\[15\]](#)
- **Data Analysis:**
 - Overlay the spectra and assign the resonances.
 - Track the chemical shift changes for each assigned residue.
 - Calculate the combined chemical shift perturbation (CSP) for each residue at each titration point.[\[12\]](#)
 - Plot the CSP values as a function of the ligand concentration for each affected residue.

- Fit the resulting binding isotherms to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).[21]

Conclusion

L-Histidine-¹⁵N labeling is an indispensable tool in biomolecular NMR, providing detailed insights into the structure, function, and dynamics of proteins. The applications detailed in this guide, from elucidating protonation states and tautomerism to quantifying ligand binding and enzyme kinetics, highlight the versatility and power of this technique. The provided protocols and data serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage ¹⁵N-histidine NMR in their work. The continued development of NMR methodology, coupled with advanced isotopic labeling strategies, will undoubtedly further expand the scope of questions that can be addressed using this powerful approach.

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